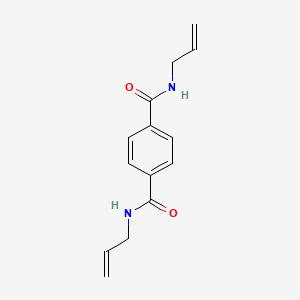
4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, also known as MOB-5, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biotechnology, and material science. MOB-5 belongs to the family of oxazolone derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism in the treatment of cancer.
Biochemical and Physiological Effects
4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been found to affect various biochemical and physiological processes in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been found to modulate the expression of certain genes that are involved in cancer cell proliferation and survival.
实验室实验的优点和局限性
One of the main advantages of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of new cancer drugs. 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is also relatively stable and can be synthesized in large quantities, making it suitable for various lab experiments. However, one of the limitations of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one. One direction is the development of new drug formulations that can improve its solubility and bioavailability. Another direction is the investigation of the mechanism of action of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in more detail, which could lead to the discovery of new targets for cancer therapy. Finally, the application of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in material science, such as the development of new sensors or catalysts, is also an area of potential research.
合成方法
The synthesis of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one involves the condensation of 2-methylphenyl hydrazine and 2-methoxybenzaldehyde in the presence of acetic acid, followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to acid hydrolysis to obtain 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in high yield and purity. This method has been optimized to produce 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in large quantities, making it suitable for various applications.
科学研究应用
4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit excellent anti-cancer activity against various cancer cell lines, including breast, lung, and liver cancer. 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been found to possess anti-inflammatory, anti-bacterial, and anti-viral properties. These properties make 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one a promising candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
(4Z)-4-[(2-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-7-3-5-9-14(12)17-19-15(18(20)22-17)11-13-8-4-6-10-16(13)21-2/h3-11H,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVAJAZFUNABDE-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C3OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=CC=C3OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5212251.png)


![N-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212266.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5212272.png)

![1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5212297.png)
![6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5212304.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5212320.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5212326.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5212330.png)
![1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B5212339.png)